Tcmdc-142346
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Overview
Description
GSK1829820A is a non-cytotoxic inhibitor of Mycobacterium tuberculosis H37Rv.
Scientific Research Applications
Genetic Neural Network for Traditional Chinese Medicine
- Researchers have explored the application of artificial neural networks (NN) in Traditional Chinese Medicine (TCM), utilizing genetic algorithms to optimize these networks for diagnosing TCM syndromes based on tongue features (Wu, Zhou, & Zhang, 2005).
Transition Metal Dichalcogenides in Photovoltaics and Photocatalysis
- Technetium dichalcogenides, a class of transition metal dichalcogenides (TMDCs), have been studied for their potential in renewable energy applications, such as photovoltaics and photocatalysis (Jiao et al., 2016).
Modification of TMDCs for Technological Applications
- The performance of TMDCs has been enhanced through transition metal doping, extending their potential in optoelectronics, spintronics, energy storage, lubrication, and catalysis (Tedstone, Lewis, & O’Brien, 2016).
Applications in Biomedical Fields
- TMDCs, particularly MoS2 and WS2, have been recognized for their potential in biosensing and bioimaging, owing to their stability, biocompatibility, and unique optical properties (Meng et al., 2020).
Traditional Chinese Medicine and Metabonomics
- Metabonomic technologies, including nuclear magnetic resonance and mass spectrometry, are increasingly utilized in Traditional Chinese Medicine research to understand the efficacy and toxicity of TCM (Liu et al., 2011).
Modernization of Traditional Chinese Medicine
- The modernization of TCM involves combining it with modern technology and scientific culture, aiming to elucidate active components and pharmacodynamic mechanisms of compound prescriptions (Li, Jiang, & Chen, 2008).
properties
CAS RN |
1443138-52-0 |
---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.36 |
IUPAC Name |
2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3OS/c1-10-5-6-13-17-11(2)14(18(13)9-10)15(19)16-8-12-4-3-7-20-12/h3-7,9H,8H2,1-2H3,(H,16,19) |
InChI Key |
LYDYEINGBDQLKU-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C2C(=O)NCC3=CC=CS3)C)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK1829820A; GSK-1829820A; GSK 1829820A; GSK-1829820-A; GSK 1829820 A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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